molecular formula C10H11N3O B14257270 4-Hydrazinyl-8-methylquinolin-2(1H)-one CAS No. 360078-48-4

4-Hydrazinyl-8-methylquinolin-2(1H)-one

Katalognummer: B14257270
CAS-Nummer: 360078-48-4
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: RBIRHUBWRBSDQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydrazinyl-8-methylquinolin-2(1H)-one is a heterocyclic compound that contains a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-8-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 8-methylquinolin-2(1H)-one.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydrazinyl-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the hydrazinyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its quinoline core structure.

    Industry: Applications in material science for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Hydrazinyl-8-methylquinolin-2(1H)-one depends on its specific interactions with molecular targets. The hydrazinyl group can interact with various enzymes or receptors, leading to biological effects. The quinoline core can intercalate with DNA or interact with proteins, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydrazinylquinoline: Lacks the methyl group at the 8-position.

    8-Methylquinolin-2(1H)-one: Lacks the hydrazinyl group.

    Quinoline derivatives: Various substitutions on the quinoline core.

Uniqueness

4-Hydrazinyl-8-methylquinolin-2(1H)-one is unique due to the presence of both the hydrazinyl group and the methyl group on the quinoline core. This combination can lead to distinct chemical and biological properties compared to other quinoline derivatives.

Eigenschaften

CAS-Nummer

360078-48-4

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

4-hydrazinyl-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H11N3O/c1-6-3-2-4-7-8(13-11)5-9(14)12-10(6)7/h2-5H,11H2,1H3,(H2,12,13,14)

InChI-Schlüssel

RBIRHUBWRBSDQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.